

# IUPAC name for 5-Chloro-2-hydroxybenzonitrile

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **5-Chloro-2-hydroxybenzonitrile**

Cat. No.: **B085134**

[Get Quote](#)

An In-depth Technical Guide on **5-Chloro-2-hydroxybenzonitrile**

## Introduction

**5-Chloro-2-hydroxybenzonitrile**, a halogenated aromatic compound, is a significant chemical intermediate in the synthesis of a variety of biologically active molecules. Its structure, featuring a benzene ring substituted with hydroxyl, nitrile, and chloro groups, provides a versatile scaffold for developing novel compounds in the pharmaceutical and agrochemical sectors. The preferred IUPAC name for this compound is indeed **5-Chloro-2-hydroxybenzonitrile**.<sup>[1][2]</sup> It is also known by synonyms such as 4-chloro-2-cyanophenol and 5-Chlorosalicylonitrile.<sup>[2][3]</sup> This guide provides a comprehensive overview of its chemical properties, synthesis, biological significance, and safety protocols, tailored for researchers and professionals in drug development.

## Chemical and Physical Properties

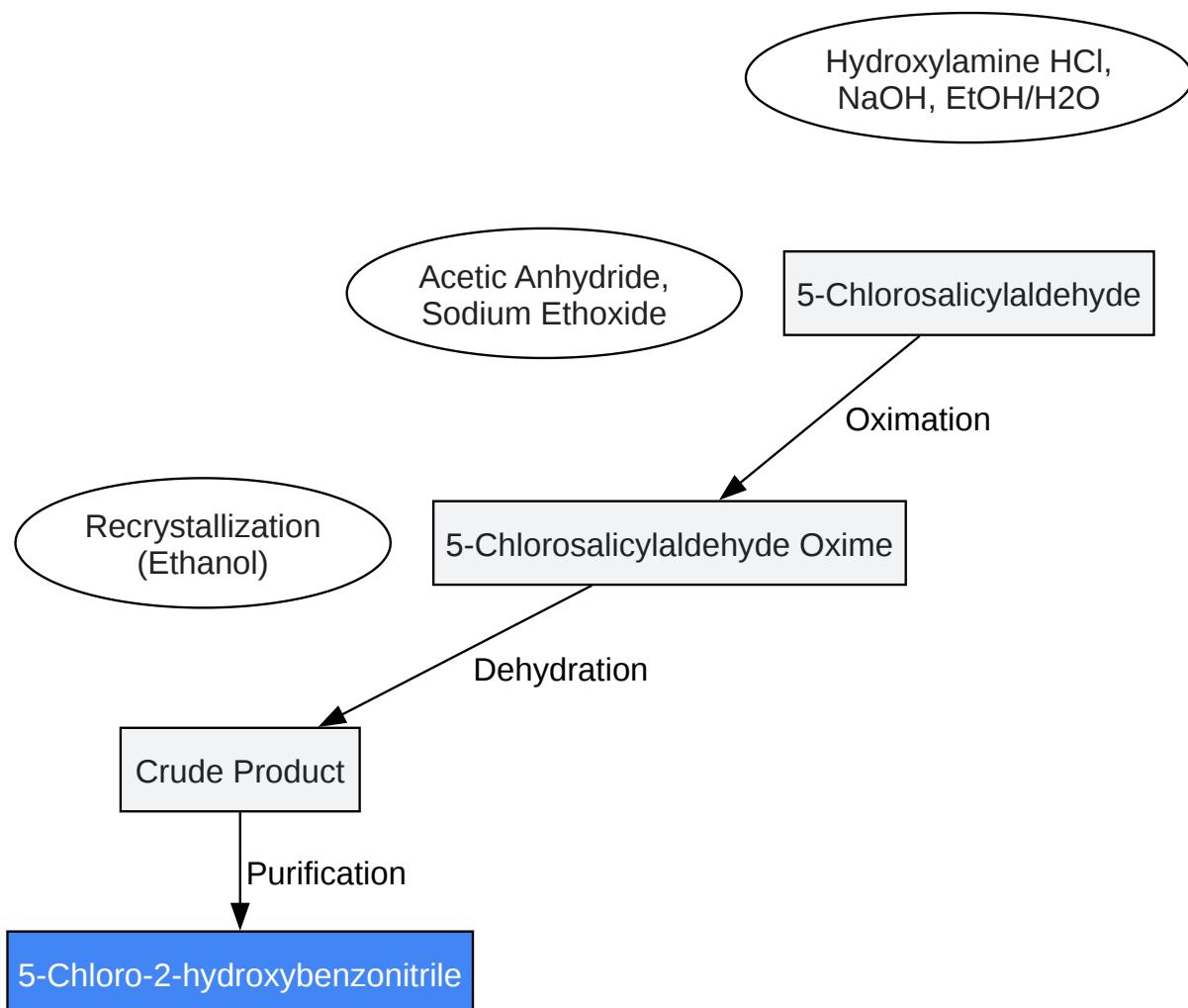
The physicochemical properties of **5-Chloro-2-hydroxybenzonitrile** are critical for its application in organic synthesis and for understanding its behavior in biological systems. These properties are summarized below.

| Property          | Value                                          | Reference(s)                                                |
|-------------------|------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 13589-72-5                                     | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Formula | C <sub>7</sub> H <sub>4</sub> CINO             | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Weight  | 153.57 g/mol                                   | <a href="#">[1]</a> <a href="#">[4]</a>                     |
| Appearance        | White to light yellow crystalline powder       | <a href="#">[3]</a>                                         |
| Melting Point     | 152-154 °C                                     | <a href="#">[4]</a>                                         |
| Boiling Point     | 269.4 ± 25.0 °C (Predicted)                    | <a href="#">[4]</a>                                         |
| Density           | 1.41 ± 0.1 g/cm <sup>3</sup> (Predicted)       | <a href="#">[4]</a>                                         |
| pKa               | 6.72 ± 0.18 (Predicted)                        | <a href="#">[3]</a> <a href="#">[4]</a>                     |
| Solubility        | Sparingly soluble in water (0.75 g/L at 25 °C) | <a href="#">[3]</a>                                         |
| InChIKey          | XWQDMIXVAYAZGB-UHFFFAOYSA-N                    | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| SMILES            | C1=CC(=C(C=C1Cl)C#N)O                          | <a href="#">[2]</a>                                         |

## Synthesis of 5-Chloro-2-hydroxybenzonitrile

**5-Chloro-2-hydroxybenzonitrile** can be synthesized from 5-chlorosalicylaldehyde. This process involves the conversion of the aldehyde functional group into a nitrile, a common strategy in organic chemistry.

## Experimental Protocol: Synthesis from 5-Chlorosalicylaldehyde


This protocol is based on a reported synthesis of **5-chloro-2-hydroxybenzonitrile** from 5-chlorosalicylaldehyde.[\[6\]](#) The overall process first converts the aldehyde to an oxime, which is then dehydrated to form the nitrile.

### Step 1: Oximation of 5-Chlorosalicylaldehyde

- Reaction Setup: Dissolve 5-chlorosalicylaldehyde (1 equivalent) and hydroxylamine hydrochloride (1 equivalent) in a mixture of ethanol and water.[6]
- Base Addition: While stirring the solution, slowly add an aqueous solution of sodium hydroxide (NaOH) dropwise. Maintain the temperature by cooling the reaction vessel, for instance, under tap water.[6]
- Reaction: After the addition of NaOH is complete, reflux the reaction mixture for approximately 30 minutes.[6]
- Isolation: Cool the mixture and dilute it with water to precipitate the 5-chlorosalicylaldehyde oxime. The solid product can be collected by filtration.

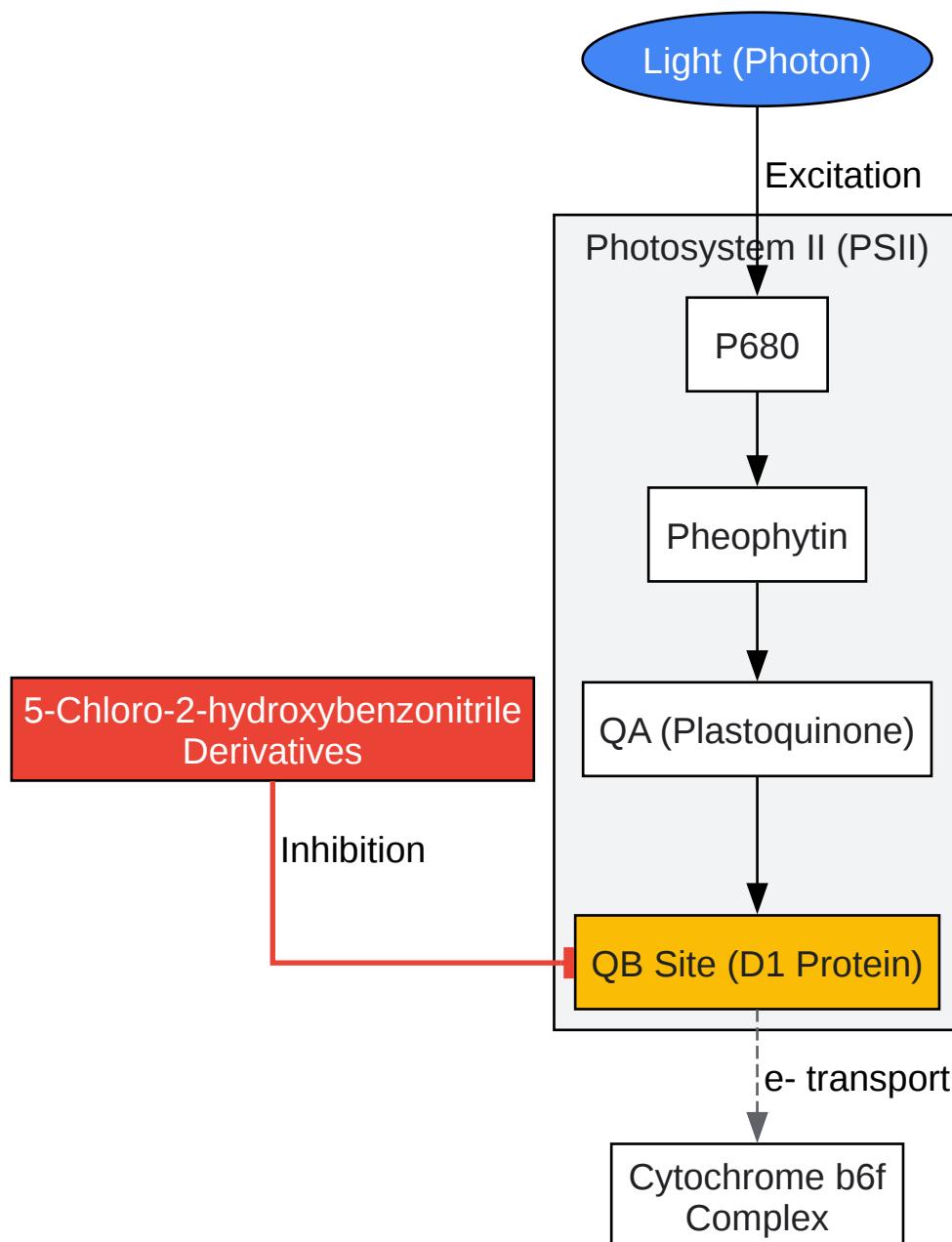
#### Step 2: Dehydration of Oxime to Nitrile

- Reaction Setup: Treat the 5-chlorosalicylaldehyde oxime intermediate with acetic anhydride and sodium ethoxide.[6] This combination serves as the dehydrating agent to convert the oxime to the nitrile.
- Work-up and Isolation: Upon completion of the reaction, the excess acetic anhydride is typically removed under reduced pressure. The resulting crude product is then purified.
- Purification: The final product, **5-Chloro-2-hydroxybenzonitrile**, can be purified by recrystallization from a suitable solvent such as ethanol to yield a crystalline solid.[6]



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **5-Chloro-2-hydroxybenzonitrile**.


## Biological Activity and Applications

**5-Chloro-2-hydroxybenzonitrile** is primarily valued as a precursor for synthesizing molecules with significant pharmacological and agricultural applications.[7]

- **Antimicrobial Agents:** The compound is a key starting material for producing pharmacologically potent benzofuran derivatives.[6] Research has shown that related sulfonamides derived from the closely related 5-chloro-2-hydroxybenzaldehyde scaffold

exhibit activity against various strains of bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA) and *Mycobacterium kansasii*.<sup>[8]</sup> This highlights the potential of the 5-chloro-2-hydroxyphenyl motif in designing new antimicrobial drugs.

- **Herbicidal Activity:** Structural analogs of **5-Chloro-2-hydroxybenzonitrile** have been investigated for their ability to inhibit photosynthetic electron transport, suggesting potential as herbicides.<sup>[7]</sup> The mechanism of action for many nitrile-containing herbicides, such as bromoxynil and ioxynil (which are dihalogenated hydroxybenzonitriles), involves the inhibition of Photosystem II (PSII) in the chloroplasts of plants. These compounds act as inhibitors by binding to the D1 protein of the PSII reaction center, thereby blocking the electron flow required for photosynthesis.



[Click to download full resolution via product page](#)

Caption: Plausible herbicidal mechanism via PSII inhibition.

## Safety and Hazard Information

**5-Chloro-2-hydroxybenzonitrile** is classified as a hazardous substance and must be handled with appropriate safety precautions.

## GHS Hazard Classification

| Hazard Statement                 | Code | Class                                            | Pictogram |
|----------------------------------|------|--------------------------------------------------|-----------|
| Harmful if swallowed             | H302 | Acute Toxicity, Oral<br>(Category 4)             | Warning   |
| Harmful in contact<br>with skin  | H312 | Acute Toxicity, Dermal<br>(Category 4)           | Warning   |
| Causes skin irritation           | H315 | Skin<br>Corrosion/Irritation<br>(Category 2)     | Warning   |
| Causes serious eye<br>irritation | H319 | Serious Eye<br>Damage/Irritation<br>(Category 2) | Warning   |

(Data sourced from PubChem)[\[2\]](#)

## Handling and Safety Precautions

- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[\[9\]](#)
- Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[\[10\]](#)
- First Aid:
  - If Swallowed: Immediately call a POISON CENTER or doctor.[\[9\]](#)
  - If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[\[9\]](#)
  - If in Eyes: Rinse cautiously with water for several minutes. If eye irritation persists, get medical advice.[\[9\]](#)

## Conclusion

**5-Chloro-2-hydroxybenzonitrile** is a valuable chemical intermediate with established utility in the synthesis of antimicrobial and potentially herbicidal compounds. Its well-defined chemical properties and synthesis routes make it an accessible building block for research and development. However, due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. Further investigation into its derivatives is likely to yield novel molecules with potent biological activities.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 5-CHLORO-2-HYDROXYBENZONITRILE | CAS 13589-72-5 [matrix-fine-chemicals.com]
- 2. 5-Chloro-2-hydroxybenzonitrile | C7H4ClNO | CID 2777420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. chembk.com [chembk.com]
- 5. scbt.com [scbt.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. 5-Chloro-2-hydroxy-3-nitrobenzonitrile (88310-62-7) for sale [vulcanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.es [fishersci.es]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- To cite this document: BenchChem. [IUPAC name for 5-Chloro-2-hydroxybenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085134#iupac-name-for-5-chloro-2-hydroxybenzonitrile>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)